4-(2-Fluorostyryl)pyridine
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Overview
Description
4-(2-Fluorostyryl)pyridine is a fluorinated pyridine derivative characterized by the presence of a fluorostyryl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluorostyryl)pyridine typically involves the reaction of 2-fluorobenzaldehyde with pyridine derivatives under specific conditions. One common method is the condensation reaction between 2-fluorobenzaldehyde and 4-pyridylacetylene in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Fluorostyryl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the styryl group to an ethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Bromine in acetic acid at room temperature.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: 4-(2-Fluoroethyl)pyridine.
Substitution: 3-Bromo-4-(2-Fluorostyryl)pyridine.
Scientific Research Applications
4-(2-Fluorostyryl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4-(2-Fluorostyryl)pyridine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. In medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
- 4-(2-Chlorostyryl)pyridine
- 4-(2-Bromostyryl)pyridine
- 4-(2-Methylstyryl)pyridine
Comparison: 4-(2-Fluorostyryl)pyridine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and methyl analogs. The fluorine atom’s strong electron-withdrawing effect can enhance the compound’s stability and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C13H10FN |
---|---|
Molecular Weight |
199.22 g/mol |
IUPAC Name |
4-[(E)-2-(2-fluorophenyl)ethenyl]pyridine |
InChI |
InChI=1S/C13H10FN/c14-13-4-2-1-3-12(13)6-5-11-7-9-15-10-8-11/h1-10H/b6-5+ |
InChI Key |
WNDNWQJFFMVEOP-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=CC=NC=C2)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=CC=NC=C2)F |
Origin of Product |
United States |
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